molecular formula C40H42N12Na2O10S2 B1668372 Fluorescent Brightener 28 CAS No. 4193-55-9

Fluorescent Brightener 28

Cat. No.: B1668372
CAS No.: 4193-55-9
M. Wt: 960.9 g/mol
InChI Key: YJHDFAAFYNRKQE-UHFFFAOYSA-L
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Description

Fluorescent Brightener 28, also known as Calcofluor White M2R, is a large, anionic, stilbene derivative of 4,4’-diaminostilbene-2,2’-disulphonic acid. It is a non-specific fluorochrome that binds with cellulose and chitin contained in the cell walls of fungi and other organisms. This compound is widely used as a stain and fluorescent brightening agent, exhibiting an absorption maximum of 350 nm in methanol and fluorescing blue-white when excited in the violet or near ultraviolet range .

Mechanism of Action

Target of Action

Fluorescent Brightener 28, also known as Cellufluor, primarily targets cellulose and chitin . These are key components of the cell walls of various organisms, including fungi . Chitin is the second most abundant polysaccharide in nature, found in organisms like the freshwater sponge Spongilla lacustris .

Mode of Action

This compound operates by non-specifically binding to polysaccharides with β-1,3-linkages or β-1,4-linkages, such as chitin, β-glucans, and cellulose . This allows it to quickly detect cell wall components in yeasts, fungi, and other parasitic organisms . Its maximum absorption wavelength is 365nm (UV, ultraviolet excitation), and its maximum emission wavelength is 450nm .

Biochemical Pathways

The compound doesn’t directly affect a biochemical pathway but rather binds to certain components (cellulose and chitin) in the cell walls of organisms. This binding enhances the fluorescence of this compound, which can be used to elucidate the specific location of chitin in skeletal structures .

Pharmacokinetics

It’s worth noting that the compound is typically used in a working concentration of 005 - 020% .

Result of Action

Upon binding to its targets, this compound fluoresces blue-white when excited in the violet or near ultraviolet . This fluorescence is enhanced when the compound binds to chitin , allowing for the visualization of chitin in skeletal structures , staining of fungal cell walls , and staining of biofilms of Candida albicans .

Action Environment

This compound is typically used in a laboratory setting for staining and visualization purposes. The compound is stable at room temperature , and its fluorescence can be observed under UV radiation . Environmental factors that could potentially influence its action, efficacy, and stability include the concentration used, the presence of its target polysaccharides, and the specific UV radiation used for excitation .

Biochemical Analysis

Biochemical Properties

Fluorescent Brightener 28 plays a significant role in biochemical reactions, particularly in microscopy and microbiology. It binds to cellulose and chitin, which are polysaccharides found in the cell walls of fungi, algae, higher plants, and insects . The compound exhibits enhanced fluorescence when bound to chitin, making it useful for visualizing plant tissues and viable cells . This compound does not enter living cells, thus it can be used to visualize plant tissues and viable cells without affecting their viability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used to stain fungal cell walls and Candida albicans biofilms . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection of yeasts, fungi, and parasitic organisms with cell walls containing these polysaccharides . The compound’s fluorescence is enhanced upon binding to chitin, which aids in the study of cell wall dynamics and structure .

Molecular Mechanism

The mechanism of action of this compound involves its binding to cellulose and chitin in the cell walls of fungi and other organisms . The extended molecule of this compound absorbs ultraviolet radiation and emits blue light, exhibiting enhanced fluorescence when bound to chitin . This property makes it a valuable tool for visualizing plant tissues and viable cells . The compound does not enter living cells, which allows for the study of cell wall dynamics without affecting cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions and has a long shelf life . Its fluorescence may degrade over time when exposed to light or other environmental factors . Long-term studies have shown that this compound can be used to monitor changes in cell wall dynamics and structure over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can inhibit growth, locomotion, and reproduction in Caenorhabditis elegans nematodes . These effects are more noticeable at higher concentrations, indicating a clear concentration-response relationship . The compound also increases the expression of genes associated with oxidative stress, suggesting a toxic response related to the generation of reactive oxygen species .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detection and study of polysaccharides such as cellulose and chitin . The compound binds non-specifically to these polysaccharides, allowing for the rapid detection of cell walls containing these components . This property makes it useful for studying the structure and biosynthesis of chitin and other polysaccharides in various organisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily by binding to cellulose and chitin . The compound does not enter living cells, which limits its distribution to the cell walls of fungi, algae, higher plants, and insects . This property allows for the visualization of cell wall dynamics without affecting cell viability .

Subcellular Localization

This compound is localized to the cell walls of fungi, algae, higher plants, and insects . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection and study of cell wall dynamics and structure . The compound’s fluorescence is enhanced upon binding to chitin, making it a valuable tool for visualizing cell wall components .

Preparation Methods

Fluorescent Brightener 28 can be synthesized through a series of chemical reactions involving the condensation of 4,4’-diaminostilbene-2,2’-disulphonic acid with triazinyl and phenyl aromatic groups. The industrial production of this compound involves the use of various reagents and solvents to achieve the desired purity and yield. The product can be dissolved in water at a concentration of 1 mg/ml, although the use of 50% sodium hydroxide might be required to fully solubilize the product .

Chemical Reactions Analysis

Fluorescent Brightener 28 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of the compound, affecting its fluorescence properties.

    Substitution: Substitution reactions involving the aromatic rings can lead to the formation of different derivatives with varying fluorescence characteristics.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Fluorescent Brightener 28 is similar to other optical brightening agents, such as Tinopal CBS-X and Fluorescent Brightener 9 (Calcofluor White MR). These compounds share similar chemical structures and fluorescence properties but differ in their specific applications and binding affinities. This compound is unique in its ability to bind strongly to cellulose and chitin, making it particularly useful for staining fungal cell walls and visualizing plant tissues .

Similar Compounds

  • Tinopal CBS-X
  • Fluorescent Brightener 9 (Calcofluor White MR)
  • Umbelliferone

This compound stands out due to its strong binding affinity and enhanced fluorescence when interacting with specific biological materials.

Properties

IUPAC Name

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDFAAFYNRKQE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N12Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044669
Record name C.I. Fluorescent Brightener 28, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

960.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4193-55-9
Record name C.I. Fluorescent Brightener 28, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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